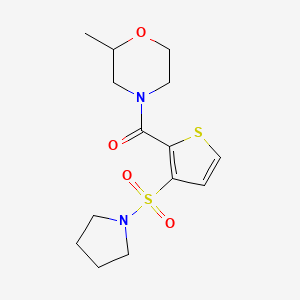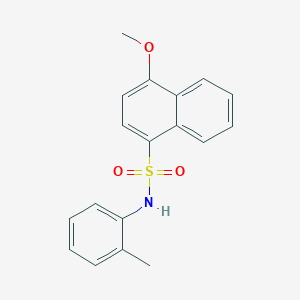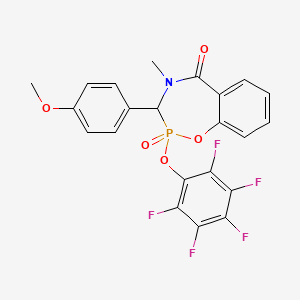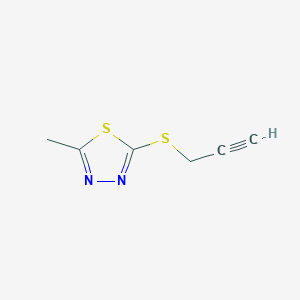
4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine, also known as DEC, is a synthetic compound that has been widely used in scientific research. DEC belongs to the class of morpholine-based compounds and has shown potential in various biological studies. In
Mécanisme D'action
4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine exerts its biological effects by inhibiting the activity of enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit the replication of viruses and fungi, and prevent the formation of biofilms by bacteria. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, this compound is relatively expensive and may not be readily available in some research settings.
Orientations Futures
There are several potential future directions for research on 4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine. One direction is to study the effects of this compound on epigenetic regulation and gene expression. Another direction is to explore the potential of this compound as a therapeutic agent for neurological disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various biological applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential in various biological studies. This compound has been studied for its anticancer, antiviral, antifungal, and antibacterial properties, as well as its potential in treating neurological disorders. While this compound has several advantages for lab experiments, further research is needed to determine its optimal dosage and administration for various biological applications.
Méthodes De Synthèse
4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine is synthesized by reacting 2,6-diethylphenyl isocyanate with 2,6-dimethylmorpholine in the presence of a catalyst. The reaction takes place at room temperature and yields this compound as a white solid.
Applications De Recherche Scientifique
4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine has been extensively used in scientific research due to its potential in various biological studies. This compound has been studied for its anticancer, antiviral, antifungal, and antibacterial properties. It has also been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propriétés
IUPAC Name |
N-(2,6-diethylphenyl)-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-5-14-8-7-9-15(6-2)16(14)18-17(20)19-10-12(3)21-13(4)11-19/h7-9,12-13H,5-6,10-11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXACHMGTPXJLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546682.png)



![2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid](/img/structure/B7546718.png)
![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)

![N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)
![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)

![1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B7546750.png)
